molecular formula C17H16FN3O2 B11384412 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11384412
M. Wt: 313.33 g/mol
InChI Key: FPXRXKUXAPEGOO-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a fluorophenyl group, an oxazole ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a Heck reaction, where a fluorophenyl halide reacts with an alkene in the presence of a palladium catalyst.

    Attachment of the Oxolane Moiety: This can be done through nucleophilic substitution reactions, where an oxolane derivative reacts with a suitable leaving group on the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane moiety, leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxirane derivatives.

    Reduction: Amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving fluorinated compounds.

    Industrial Applications: The compound can be used in the synthesis of advanced polymers and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethan-1-amine: This compound shares the fluorophenyl group but lacks the oxazole and oxolane moieties.

    2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound has a similar fluorophenyl group but differs significantly in its overall structure.

Uniqueness

2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the oxazole ring and the oxolane moiety, along with the fluorophenyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H16FN3O2/c18-13-6-3-12(4-7-13)5-8-16-21-15(10-19)17(23-16)20-11-14-2-1-9-22-14/h3-8,14,20H,1-2,9,11H2/b8-5+

InChI Key

FPXRXKUXAPEGOO-VMPITWQZSA-N

Isomeric SMILES

C1CC(OC1)CNC2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N

Canonical SMILES

C1CC(OC1)CNC2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.